molecular formula C28H26N4O2S2 B12747745 5-Benzylidene-3-(p-(4-phenylpiperazin-1-ylcarbonyl)anilinomethyl)-4-oxothiazolidine-2-thione CAS No. 104183-45-1

5-Benzylidene-3-(p-(4-phenylpiperazin-1-ylcarbonyl)anilinomethyl)-4-oxothiazolidine-2-thione

Cat. No.: B12747745
CAS No.: 104183-45-1
M. Wt: 514.7 g/mol
InChI Key: WCTAMSLDWAJWCW-NCELDCMTSA-N
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Description

5-Benzylidene-3-(p-(4-phenylpiperazin-1-ylcarbonyl)anilinomethyl)-4-oxothiazolidine-2-thione is a complex organic compound that belongs to the thiazolidine family. Thiazolidines are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylidene-3-(p-(4-phenylpiperazin-1-ylcarbonyl)anilinomethyl)-4-oxothiazolidine-2-thione typically involves multiple steps. The general procedure includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often require specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Benzylidene-3-(p-(4-phenylpiperazin-1-ylcarbonyl)anilinomethyl)-4-oxothiazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

5-Benzylidene-3-(p-(4-phenylpiperazin-1-ylcarbonyl)anilinomethyl)-4-oxothiazolidine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzylidene-3-(p-(4-phenylpiperazin-1-ylcarbonyl)anilinomethyl)-4-oxothiazolidine-2-thione involves its interaction with specific molecular targets. It is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins . Additionally, it may interact with other cellular pathways, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzylidene-3-(p-(4-phenylpiperazin-1-ylcarbonyl)anilinomethyl)-4-oxothiazolidine-2-thione stands out due to its unique combination of functional groups, which contribute to its diverse biological activities.

Properties

CAS No.

104183-45-1

Molecular Formula

C28H26N4O2S2

Molecular Weight

514.7 g/mol

IUPAC Name

(5E)-5-benzylidene-3-[[4-(4-phenylpiperazine-1-carbonyl)anilino]methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H26N4O2S2/c33-26(31-17-15-30(16-18-31)24-9-5-2-6-10-24)22-11-13-23(14-12-22)29-20-32-27(34)25(36-28(32)35)19-21-7-3-1-4-8-21/h1-14,19,29H,15-18,20H2/b25-19+

InChI Key

WCTAMSLDWAJWCW-NCELDCMTSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NCN4C(=O)/C(=C\C5=CC=CC=C5)/SC4=S

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NCN4C(=O)C(=CC5=CC=CC=C5)SC4=S

Origin of Product

United States

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